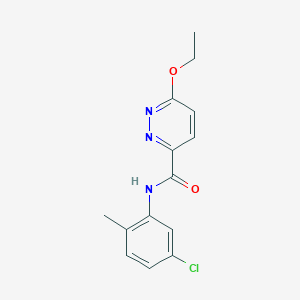

N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2/c1-3-20-13-7-6-11(17-18-13)14(19)16-12-8-10(15)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUKJAVSLCVWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an appropriate ethylating agent, such as ethyl iodide, reacts with the pyridazine ring.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyridazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Attachment of the 5-chloro-2-methylphenyl Group: The final step involves the coupling of the 5-chloro-2-methylphenyl group to the nitrogen atom of the carboxamide, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include:

Batch and Continuous Flow Processes: These processes ensure consistent quality and yield of the compound.

Catalysis: The use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Derivatives:

Biology:

Biological Activity Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine:

Drug Development: Research is conducted to explore the compound’s potential as a therapeutic agent for various diseases.

Industry:

Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related molecules from the provided evidence, focusing on molecular architecture, physicochemical properties, and reported bioactivities.

Table 1: Comparative Analysis of N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide and Analogous Compounds

Key Observations:

Core Structure: The target compound uses a pyridazine backbone, distinguishing it from D13 (acrylamide + dioxocin ring) and 8t/8u (oxadiazole-sulfanyl + indole systems). Pyridazines are known for their electron-deficient nature, which can influence binding interactions . D13 incorporates a rigid tetrahydrobenzo[b][1,4]dioxocin moiety, which may enhance metabolic stability compared to the target’s ethoxy group .

Functional Groups :

- The 5-chloro-2-methylphenyl group is common in D13 and 8t, suggesting its role in modulating lipophilicity and target engagement.

- The ethoxy group in the target compound contrasts with the indole and oxadiazole groups in 8t/8u, which are associated with π-π stacking and hydrogen-bonding capabilities .

Bioactivity :

- Compounds 8t and 8u were screened for LOX inhibition (anti-inflammatory), α-glucosidase inhibition (antidiabetic), and BChE inhibition (neuroprotective). Their activities highlight the importance of heterocyclic linkers and indole moieties in multi-target drug design .

- The target compound’s bioactivity remains unexplored in the provided sources, but its ethoxy and carboxamide groups could theoretically enhance solubility and receptor affinity.

Biological Activity

N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

The biological activity of N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide is attributed to its interaction with various molecular targets:

- Binding to Enzymes : The compound may inhibit or modulate the activity of specific enzymes involved in disease pathways, which is critical for its therapeutic effects.

- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways that are pivotal in cellular responses.

- Gene Expression Modulation : The compound may also affect the expression of genes involved in various biological processes, contributing to its overall biological impact.

Antimicrobial Activity

Research indicates that N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing notable activity:

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide | Effective against Staphylococcus aureus and Escherichia coli |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide has been explored in multiple studies. For instance, a structure-activity relationship (SAR) analysis indicated that certain modifications to the compound could enhance its efficacy against cancer cell lines.

In Vitro Studies on Cancer Cell Lines :

Several derivatives have been synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). Key findings include:

| Compound | IC₅₀ (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.62 | HEPG2 |

| Compound B | 0.87 | MCF-7 |

These results indicate high potency and suggest that this class of compounds holds promise for cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide displayed excellent activity against multiple bacterial strains, highlighting its potential as an antimicrobial agent.

- Anticancer Activity : In another study, various derivatives were evaluated for their cytotoxic effects against cancer cell lines. Some compounds exhibited IC₅₀ values significantly lower than standard treatments, indicating their potential as effective anticancer agents.

Safety and Toxicity

Understanding the safety profile of N-(5-chloro-2-methylphenyl)-6-ethoxypyridazine-3-carboxamide is crucial for its therapeutic application. Preliminary data suggest varying degrees of toxicity among different derivatives:

| Study Focus | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed at high doses |

| Long-term Effects | Further studies required to assess chronic exposure risks |

The safety evaluation indicates that while some derivatives show potent biological activities, careful consideration must be given to their toxicity profiles during development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.